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Compound of Interest

Compound Name: Cloxyfonac

Cat. No.: B510477 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the laboratory-scale synthesis of

Cloxyfonac, also known as 2-[4-chloro-2-(hydroxymethyl)phenoxy]acetic acid, for experimental

purposes. The described methodology is a two-step process involving a Williamson ether

synthesis to form an intermediate, followed by the selective reduction of an aldehyde to yield

the final product.

Chemical Information
Property Value

IUPAC Name
2-[4-chloro-2-(hydroxymethyl)phenoxy]acetic

acid

Synonyms
Cloxyfonac, (4-Chloro-2-

hydroxymethylphenoxy)acetic acid

CAS Number 6386-63-6[1][2]

Molecular Formula C₉H₉ClO₄[2]

Molecular Weight 216.62 g/mol [2]
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The synthesis of Cloxyfonac is proposed via a two-step reaction sequence starting from 4-

chloro-2-hydroxybenzaldehyde.

4-Chloro-2-hydroxybenzaldehyde

(4-chloro-2-formylphenoxy)acetic acid
(Intermediate)

Williamson Ether
Synthesis

Step 1

Chloroacetic Acid + NaOH Cloxyfonac
(Final Product)

Reduction

Step 2

Sodium Borohydride (NaBH4)

Click to download full resolution via product page

Caption: Proposed two-step synthesis of Cloxyfonac.

Step 1: Synthesis of (4-chloro-2-formylphenoxy)acetic
acid (Intermediate)
This step involves the Williamson ether synthesis, a well-established method for forming ethers

from an alkoxide and an organohalide. Here, the sodium salt of 4-chloro-2-

hydroxybenzaldehyde reacts with chloroacetic acid.

Materials and Reagents:
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Reagent
Molar Mass ( g/mol
)

Quantity Moles

4-chloro-2-

hydroxybenzaldehyde
156.57 10.0 g 0.064

Sodium Hydroxide

(NaOH)
40.00 5.12 g 0.128

Chloroacetic Acid 94.50 6.05 g 0.064

Deionized Water 18.02 150 mL -

Concentrated HCl 36.46 As needed -

Diethyl Ether 74.12 For extraction -

Saturated Sodium

Bicarbonate
84.01 For extraction -

Protocol:

In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser,

dissolve 10.0 g (0.064 mol) of 4-chloro-2-hydroxybenzaldehyde and 5.12 g (0.128 mol) of

sodium hydroxide in 100 mL of deionized water.

To this solution, add 6.05 g (0.064 mol) of chloroacetic acid.

Heat the reaction mixture to reflux (approximately 90-100°C) and maintain for 3-4 hours.[3]

[4] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC)

using a mobile phase of ethyl acetate:hexane (1:1).

After the reaction is complete, cool the mixture to room temperature.

Acidify the solution to a pH of 2-3 by the slow addition of concentrated hydrochloric acid. A

precipitate should form.

Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

Collect the solid product by vacuum filtration and wash with cold deionized water.
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For further purification, the crude product can be recrystallized from hot water.

Dry the purified (4-chloro-2-formylphenoxy)acetic acid in a vacuum oven.

Expected Yield: Based on analogous reactions, a yield of 55-85% can be anticipated.

Step 2: Synthesis of Cloxyfonac (2-[4-chloro-2-
(hydroxymethyl)phenoxy]acetic acid)
This step involves the selective reduction of the aldehyde group of the intermediate to a

primary alcohol using sodium borohydride. Sodium borohydride is a milder reducing agent than

lithium aluminum hydride and is selective for aldehydes and ketones over carboxylic acids.[5]

[6]

Materials and Reagents:

Reagent
Molar Mass ( g/mol
)

Quantity Moles

(4-chloro-2-

formylphenoxy)acetic

acid

214.60 5.0 g 0.023

Sodium Borohydride

(NaBH₄)
37.83 0.96 g 0.025

Methanol 32.04 100 mL -

Deionized Water 18.02 100 mL -

1 M Hydrochloric Acid

(HCl)
36.46 As needed -

Ethyl Acetate 88.11 For extraction -

Anhydrous Sodium

Sulfate
142.04 For drying -

Protocol:
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In a 250 mL Erlenmeyer flask, dissolve 5.0 g (0.023 mol) of (4-chloro-2-formylphenoxy)acetic

acid in 100 mL of methanol.

Cool the solution in an ice bath to 0-5°C.

Slowly add 0.96 g (0.025 mol) of sodium borohydride to the solution in small portions over

15-20 minutes, while maintaining the temperature below 10°C. Hydrogen gas will be

evolved.

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3

hours. Monitor the reaction by TLC using ethyl acetate:hexane (1:1) to confirm the

disappearance of the starting material.

Quench the reaction by the slow, careful addition of 1 M HCl until the pH of the solution is

acidic (pH ~2-3). This will also neutralize any unreacted sodium borohydride.

Remove the methanol from the reaction mixture using a rotary evaporator.

Add 50 mL of deionized water to the residue and extract the aqueous solution three times

with 50 mL portions of ethyl acetate.

Combine the organic extracts and wash them with brine (saturated NaCl solution).

Dry the organic layer over anhydrous sodium sulfate.

Filter off the drying agent and remove the solvent under reduced pressure to yield the crude

Cloxyfonac.

The crude product can be purified by recrystallization from a suitable solvent system such as

ethyl acetate/hexane or water.

Expected Yield: Reductions of this type typically proceed with high yields, often in the range of

85-95%.

Data Presentation
Table 1: Summary of Reaction Parameters
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Step
Reaction
Type

Key
Reagents

Solvent
Temperat
ure (°C)

Time (h)
Typical
Yield (%)

1

Williamson

Ether

Synthesis

4-chloro-2-

hydroxybe

nzaldehyd

e,

Chloroaceti

c Acid,

NaOH

Water 90-100 3-4 55-85

2
Aldehyde

Reduction

(4-chloro-

2-

formylphen

oxy)acetic

acid,

NaBH₄

Methanol 0 - RT 2-3 85-95

Table 2: Physicochemical Properties of Cloxyfonac
Property Value

Appearance White to off-white solid

Melting Point Data not available in searched literature

Solubility Soluble in methanol, ethanol, ethyl acetate.

¹H NMR Spectral data available[7]

FTIR Spectral data available[7]

Raman Spectral data available[7]

Signaling Pathways and Experimental Logic
The synthesis of Cloxyfonac does not directly involve biological signaling pathways. However,

the logic of the chemical synthesis is based on well-established organic chemistry principles.

The following diagram illustrates the logical flow of the synthesis.
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Step 1: Ether Formation

Step 2: Aldehyde Reduction

Start with
4-chloro-2-hydroxybenzaldehyde

Deprotonate phenolic -OH
with NaOH to form alkoxide

Nucleophilic attack (SN2)
on chloroacetic acid

Form ether linkage

Intermediate:
(4-chloro-2-formylphenoxy)acetic acid

Hydride (H-) attack
on aldehyde carbonyl

Protonation of the
resulting alkoxide

Final Product:
Cloxyfonac
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Caption: Logical workflow of the Cloxyfonac synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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